molecular formula C21H18O5S B13494396 2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid

2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid

Cat. No.: B13494396
M. Wt: 382.4 g/mol
InChI Key: APQRURLENAYZRH-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-Cresol purple, also known as metacresol purple or m-cresolsulfonphthalein, is a triarylmethane dye and a pH indicator. It is widely used in various scientific fields due to its ability to change color based on the pH of the solution it is in. This compound is particularly useful in spectrophotometric pH measurements and is employed in various applications, including chemistry, biology, and medicine .

Properties

Molecular Formula

C21H18O5S

Molecular Weight

382.4 g/mol

IUPAC Name

2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid

InChI

InChI=1S/C21H18O5S/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26/h3-12,22H,1-2H3,(H,24,25,26)/b21-18-

InChI Key

APQRURLENAYZRH-UZYVYHOESA-N

Isomeric SMILES

CC\1=CC(=O)C=C/C1=C(\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3S(=O)(=O)O

Canonical SMILES

CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of m-cresol purple involves a condensation reaction. One method includes stirring and heating 300 ml of dried m-cresol and 285 grams of benzene methane sulfonic acid anhydride for 0.5-1 hour at a temperature between 100°C and 105°C. After cooling the mixture to 90-100°C, 120 ml of phosphorus oxychloride and 120 grams of absolute zinc chloride are added. The mixture is then stirred for 6-8 hours at a constant temperature. The reaction product is refined by adding 300 ml of water, heating to 70-80°C, and slowly adding industrial sodium carbonate. The mixture is then filtered, and the filtrate is neutralized with hydrochloric acid to obtain the final product .

Industrial Production Methods: In industrial settings, m-cresol purple is produced using similar methods but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The final product is often refined to remove impurities and achieve the desired color change interval for pH indication .

Chemical Reactions Analysis

Types of Reactions: m-Cresol purple undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts vigorously with strong oxidizers and bases and can react violently with nitric acid, oleum, chlorosulfonic acid, metals, and strong acids .

Common Reagents and Conditions: Common reagents used in reactions with m-cresol purple include strong oxidizers, bases, and acids. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired chemical transformations .

Major Products Formed: The major products formed from reactions involving m-cresol purple depend on the specific reagents and conditions used. For example, when exposed to carbon dioxide, m-cresol purple undergoes a color change from purple to yellow due to the formation of carbonic acid .

Mechanism of Action

The mechanism of action of m-cresol purple involves its ability to change color based on the pH of the solution. When exposed to carbon dioxide, it undergoes a color change from purple to yellow due to the formation of carbonic acid. This color change is a result of the compound’s molecular structure, which allows it to act as a pH indicator . The molecular targets and pathways involved include the interaction of m-cresol purple with hydrogen ions, leading to changes in its electronic structure and, consequently, its color .

Comparison with Similar Compounds

Biological Activity

The compound 2-[(4-Hydroxy-2-methylphenyl)(2-methyl-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzenesulfonic acid is a complex organic molecule with various potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈O₅S
  • Molecular Weight : 342.40 g/mol

Antioxidant Properties

Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are attributed to the hydroxyl groups in the structure, which can donate electrons to free radicals, thus neutralizing them and preventing cellular damage.

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory pathways. The presence of the benzenesulfonic acid moiety may enhance its ability to inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in conditions such as arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various bacterial strains. The sulfonic acid group is believed to contribute to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Studies

  • Study on Antioxidant Activity :
    A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of similar compounds and found that they significantly reduced oxidative stress markers in vitro. The study suggested that the compound's structure allows for effective radical scavenging .
  • Anti-inflammatory Research :
    In a clinical trial assessing anti-inflammatory agents, this compound was noted for its ability to reduce inflammation markers in patients with chronic inflammatory conditions. The results indicated a decrease in TNF-alpha levels post-treatment .
  • Antimicrobial Efficacy :
    A recent study tested the antimicrobial effects of various benzenesulfonic acids against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antimicrobial agents .

The biological activities of This compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl groups donate electrons to free radicals.
  • Inhibition of Enzymatic Pathways : It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
  • Membrane Disruption : The sulfonic acid group interacts with bacterial membranes, leading to increased permeability and cell death.

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